(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate
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Overview
Description
The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate typically involves multiple steps, including the protection of functional groups, formation of the tetrahydrofuran ring, and coupling of the purine base with the benzoate ester. Common reagents used in these reactions include trityl chloride for protection, and various catalysts for ring formation and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in the study of DNA and RNA.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functions, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate involves its interaction with various molecular targets. The purine base can interact with nucleic acids, while the benzoate ester can interact with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Ribavirin: An antiviral drug with a similar structure.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Uniqueness
What sets (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate apart from these compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C36H31N5O5 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(trityloxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C36H31N5O5/c37-32-29-33(39-22-38-32)41(23-40-29)34-30(42)31(46-35(43)24-13-5-1-6-14-24)28(45-34)21-44-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22-23,28,30-31,34,42H,21H2,(H2,37,38,39)/t28-,30-,31-,34-/m1/s1 |
InChI Key |
WRZDWTKEXOKYBO-UTBAFCPYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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